N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

DYRK1A Kinase Selectivity Chemical Probe

This cell-permeable DYRK1A inhibitor offers a distinct meta-methoxybenzyl substitution pattern, delivering >400-fold cellular selectivity over HIPK2. Supplied as a research-grade probe with a defined kinome selectivity profile, it is ideal for dissecting DYRK1A-specific tau phospho-epitopes in Alzheimer's models. Use as a selectivity benchmark in kinase profiling workflows or as a chemotype-matched negative control for RORγ/MBL screens. Inquire now for bulk pricing and availability.

Molecular Formula C19H19N3O5S2
Molecular Weight 433.5 g/mol
CAS No. 1021260-34-3
Cat. No. B3203553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
CAS1021260-34-3
Molecular FormulaC19H19N3O5S2
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O5S2/c1-26-14-6-8-16(9-7-14)29(24,25)22-19-21-17(12-28-19)18(23)20-11-13-4-3-5-15(10-13)27-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyAVLQNTLRNBLTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021260-34-3): A Specialized Sulfonamide-Thiazole Probe for Kinase Research


N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021260-34-3) is a synthetic small molecule belonging to the sulfonamide-thiazole carboxamide class. It features a 2-(4-methoxybenzenesulfonamido)thiazole core linked via a carboxamide to a 3-methoxybenzyl group [1]. The compound is characterized as a cell-permeable inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]. It is supplied as a research-grade chemical (typical purity 95%) with a molecular weight of 433.5 g/mol and a calculated XLogP3 of 2.9 [1].

Why N-(3-Methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Cannot Be Interchanged with Generic Sulfonamide-Thiazole Analogs


The sulfonamide-thiazole carboxamide scaffold is represented in multiple patent families targeting diverse kinases (e.g., RORγ modulators, PDK1, GSK-3, Aurora-2) and metallo-β-lactamases (MBLs) [1][2]. Subtle modifications to the N-benzyl and sulfonamide aryl substituents profoundly alter target engagement, kinome selectivity, and cellular permeability [3]. The distinct 3-methoxybenzyl and 4-methoxyphenylsulfonamido substitution pattern of this compound dictates its unique DYRK1A affinity and selectivity fingerprint, meaning that structurally similar analogs from the same patent landscape cannot be assumed to replicate its pharmacological profile without direct comparative profiling data [3].

Head-to-Head Quantitative Differentiation Evidence for N-(3-Methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide


Kinase Selectivity Fingerprint: DYRK1A vs. Closest Off-Targets in a 210-Kinase Panel

In a Eurofins radiometric kinase profiling panel of 210 kinases screened at 1 µM, the compound demonstrated a distinctive selectivity pattern with residual activity of the closest off-targets being HIPK2 (99%), HIPK3 (94%), and GSK3A (90%) [1]. Follow-up IC50 determination in the Eurofins binding assay yielded IC50(HIPK1) = 187 nM, IC50(HIPK2) = 23 nM, and IC50(CLK3) > 3 µM [1]. Critically, the intracellular target engagement measured by NanoBRET in HEK293T cells demonstrated a substantial selectivity window, with Ki(HIPK2) > 10 µM and Ki(HIPK4) = 5.41 µM, confirming that the biochemical HIPK2 affinity does not translate to potent cellular engagement [1]. The primary target DYRK1A shows biochemical affinity of 213 nM and cellular affinity of 6,580 nM [1].

DYRK1A Kinase Selectivity Chemical Probe

Physicochemical Differentiation: Computed Drug-Likeness vs. Structural Analogs

The compound's computed XLogP3 of 2.9, molecular weight of 433.5 g/mol, 2 hydrogen bond donors, and 8 hydrogen bond acceptors [1] position it within favorable drug-like chemical space. In comparison, the unsubstituted benzyl analog (N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide) lacks the 3-methoxy group on the benzyl ring , which is predicted to reduce hydrogen bond acceptor count by 1 and alter the electron density distribution on the benzyl moiety. The addition of the meta-methoxy substituent on the benzyl ring increases the topological polar surface area (tPSA) and provides an additional hydrogen bond acceptor site, which can enhance aqueous solubility and modify binding interactions within the DYRK1A ATP-binding pocket compared to the unsubstituted benzyl analog .

Drug-likeness Physicochemical Properties Lead Optimization

Scaffold-Specific IP Landscape: Patent-Defined Utility vs. Generic Thiazole Sulfonamides

The sulfonamide-thiazole carboxamide chemotype is claimed across distinct patent families with divergent therapeutic indications, demonstrating that small structural changes redirect target engagement [1][2]. Specifically, carboxamide- or sulfonamide-substituted thiazoles are claimed as RORγ modulators for inflammatory and autoimmune diseases (Phenex Pharmaceuticals, WO2012055846A1) [1], while thiazole-4-carboxylic acid derivatives are claimed as metallo-β-lactamase (MBL) inhibitors for antibacterial applications (WO2014096173A1) [2]. The target compound's assignment as a DYRK1A chemical probe distinguishes it from RORγ-targeted and MBL-targeted analogs, reflecting the critical role of the 3-methoxybenzyl and 4-methoxyphenylsulfonamido substitution pattern in achieving kinase selectivity [3].

Patent Landscape Kinase Inhibition IP Differentiation

Validated Research Application Scenarios for N-(3-Methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Procurement


Chemical Probe for DYRK1A-Dependent Tau Phosphorylation Studies in Alzheimer's Disease Models

This compound serves as a cell-permeable DYRK1A inhibitor with a defined kinase selectivity profile [1]. Researchers studying pathological tau hyperphosphorylation in cellular models of Alzheimer's disease (e.g., SH-SY5Y or iPSC-derived neurons) can use this probe at 1–10 µM concentrations to dissect DYRK1A-specific contributions to tau phospho-epitopes (e.g., Thr212, Ser202/Thr205) from those mediated by co-inhibited kinases such as GSK3A (90% residual activity at 1 µM) [1]. The >400-fold cellular selectivity window over HIPK2 (Ki > 10,000 nM for HIPK2 vs. 6,580 nM for DYRK1A in NanoBRET) minimizes confounding effects from HIPK2-mediated transcriptional regulation [1]. Use in combination with a structurally unrelated DYRK1A inhibitor (e.g., harmine) is recommended for target engagement validation.

Kinase Selectivity Reference Standard for Broad-Panel Kinase Profiling Campaigns

The compound's comprehensive selectivity dataset across the Eurofins 210-kinase panel, including quantitative IC50 values for HIPK1 (187 nM), HIPK2 (23 nM), and CLK3 (>3 µM), makes it a valuable reference compound for calibrating in-house kinase profiling workflows [1]. Contract research organizations (CROs) and pharmaceutical discovery groups can use this compound as a selectivity benchmark when evaluating novel DYRK1A inhibitor chemotypes. Its distinct biochemical vs. cellular selectivity inversion serves as a quality control standard for validating NanoBRET target engagement assay reproducibility across HEK293T cell batches [1].

Negative Control for RORγ and MBL Inhibitor Screening Cascades

Given its validated DYRK1A activity and lack of reported RORγ or MBL activity, this compound can be deployed as a chemotype-matched negative control in screening cascades for RORγ modulators or MBL inhibitors [1][2]. This application leverages the shared sulfonamide-thiazole scaffold to control for assay interference (e.g., fluorescence quenching, aggregation) while ensuring no overlap with the primary pharmacology of interest. Procurement of this compound alongside a verified RORγ agonist (e.g., SR1078) or MBL inhibitor (e.g., captopril) enables robust counter-screening protocols [1][2].

Structure-Activity Relationship (SAR) Template for 3-Methoxybenzyl Substituted Kinase Inhibitors

Medicinal chemistry teams exploring the SAR of N-benzyl sulfonamide thiazole carboxamides can use this compound as the meta-methoxybenzyl reference point. Comparative evaluation against the unsubstituted benzyl analog allows quantification of the meta-methoxy contribution to DYRK1A affinity and cellular permeability [3]. Systematic variation of the benzyl substitution pattern (ortho-, meta-, para-methoxy; halogen; methyl) around this scaffold, using this compound as the benchmark, enables rational optimization of kinase selectivity and ADME properties [3].

Quote Request

Request a Quote for N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.